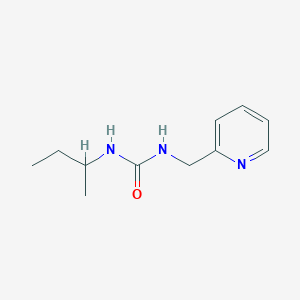

N-(sec-butyl)-N'-(2-pyridinylmethyl)urea

Description

Properties

IUPAC Name |

1-butan-2-yl-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-9(2)14-11(15)13-8-10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROFGKDBTVEMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are highly tunable, with substituents dictating their physical, chemical, and biological properties. Below is a detailed comparison of N-(sec-butyl)-N'-(2-pyridinylmethyl)urea with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations :

Substituent Effects on Bioactivity: The 2-pyridinylmethyl group in the target compound contrasts with phenyl or cyclohexyl groups in analogs (e.g., N-(sec-butyl)-N'-phenylurea). Pyridine’s nitrogen atom may confer enhanced hydrogen-bonding capacity, improving target binding in enzyme inhibition or receptor interactions . Compared to agrochemical ureas like fluometuron and isoproturon, the absence of dimethylamino groups in the target compound suggests different modes of action. Fluometuron’s trifluoromethyl group enhances lipophilicity and herbicidal activity, while the target compound’s pyridinylmethyl group may favor solubility in aqueous environments .

Steric and Electronic Properties: The sec-butyl group introduces greater steric hindrance than the methyl or isopropyl groups in fluometuron/isoproturon. This could reduce metabolic degradation but may also limit membrane permeability .

This suggests that sec-butyl-containing compounds may require careful handling .

Research Findings and Implications

- Agrochemical Potential: Unlike traditional herbicidal ureas, the target compound’s polar pyridinyl group may align with newer, environmentally friendly agrochemical designs emphasizing reduced soil persistence .

- Unanswered Questions: Limited data on solubility, stability, and bioactivity highlight the need for further experimental studies.

Q & A

Basic: What are the recommended synthetic routes for N-(sec-butyl)-N'-(2-pyridinylmethyl)urea, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via urea bond formation between sec-butylamine and 2-pyridinylmethyl isocyanate. Optimization involves:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of isocyanate) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves yield and purity .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm connectivity via diagnostic peaks:

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and pyridine ring vibrations (~1580–1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Answer:

- Substituent variation : Modify the sec-butyl or pyridinyl groups (e.g., alkyl chain length, halogenation) to assess effects on target binding .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) based on urea’s hydrogen-bonding capacity .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines relevant to hypothesized targets (e.g., cancer or inflammatory models) .

Advanced: How should researchers resolve contradictions in reported biological activity data for urea derivatives?

Answer:

- Reproducibility checks : Validate protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to controls) .

- Mechanistic studies : Use knockout cell lines or competitive binding assays to confirm target specificity .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Storage : –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis/oxidation .

- Handling : Use gloveboxes for hygroscopic reactions; monitor for decomposition via TLC or HPLC .

- Solubility : Pre-dissolve in DMSO (≤10 mM stock) to avoid aggregation in aqueous buffers .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- Molecular dynamics (MD) : Simulate urea’s conformational stability in biological membranes .

- QSAR modeling : Corrogate structural descriptors (e.g., polar surface area) with bioavailability data from similar ureas .

Advanced: How can researchers identify and validate molecular targets for this compound?

Answer:

- Pull-down assays : Use biotinylated derivatives coupled with streptavidin beads to isolate binding proteins .

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified recombinant proteins .

Basic: What are the potential applications of this compound in medicinal chemistry research?

Answer:

- Anticancer agents : Urea derivatives inhibit kinases (e.g., EGFR) and induce apoptosis .

- Anti-inflammatory agents : Modulate NF-κB or COX-2 pathways via urea-mediated hydrogen bonding .

- Antimicrobials : Disrupt bacterial biofilms or enzyme function (e.g., urease) .

Advanced: How do steric and electronic effects of the sec-butyl group influence the compound’s reactivity and bioactivity?

Answer:

- Steric hindrance : The branched sec-butyl group may reduce off-target interactions but limit membrane permeability .

- Electronic effects : Alkyl groups donate electron density to the urea carbonyl, altering hydrogen-bond strength and target affinity .

- Comparative studies : Replace sec-butyl with linear (n-butyl) or cyclic (cyclohexyl) analogs to isolate steric/electronic contributions .

Advanced: What strategies mitigate batch-to-batch variability during large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy .

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology .

- Quality control : Implement strict HPLC-MS thresholds (e.g., ≤0.5% impurities) for each batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.